1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-prop-2-enylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h2,4-5H,1,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTTVMITLWQTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are five-membered heterocycles known for their pharmacological significance, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been reported, leading to high yields and purity of the target compound. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.27 μM against leukemia cell lines such as HL-60 and RPMI-8226 .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | GI50 (μM) | Reference |
|---|---|---|---|
| This compound | HL-60 | TBD | |
| 3-trifluoromethylpyrazole | UO-31 | 0.27 | |
| 5-amido-pyrazole derivatives | S. aureus | 25.1 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 25 µM to lower concentrations depending on the specific derivative tested .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| This compound | MRSA | TBD | |
| Pyrazole derivatives | E. coli | <25 | |
| Pyrazoline derivatives | Candida spp. | <20 |
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds containing the pyrazole structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively . The anti-inflammatory activity is often compared to standard drugs like dexamethasone, demonstrating comparable efficacy at similar concentrations.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (μM) | Reference |
|---|---|---|---|
| This compound | TNF-α | TBD | |
| Novel pyrazoles | IL-6 | 10 |
Case Studies
A notable case study involved testing a series of pyrazole derivatives against various cancer cell lines and assessing their cytotoxicity profiles. The results indicated that certain modifications in the pyrazole structure enhanced anticancer activity while maintaining low toxicity levels in non-cancerous cell lines .
Scientific Research Applications
Biological Activities
1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities, making it a valuable compound in pharmacological research. Some of the key activities include:
1. Anticancer Activity
- Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
2. Antimicrobial Properties
3. Anti-inflammatory Effects
- The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines, which suggests a potential application in treating inflammatory diseases.
Applications in Medicinal Chemistry
Given its biological activities, this compound has several potential applications in medicinal chemistry:
1. Drug Development
- The compound serves as a lead structure for developing new anticancer agents. Its derivatives can be synthesized and evaluated for enhanced potency and selectivity against cancer cell lines.
2. Agricultural Chemistry
- Pyrazole derivatives are also explored as agrochemicals, particularly fungicides and herbicides. The synthesis of related compounds has shown promise in agricultural applications, providing an avenue for further exploration with this compound .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole derivatives for their anticancer activity against human tumor cell lines. Compounds derived from this compound exhibited significant cytotoxicity with IC50 values ranging from 0.58 µM to 5.94 µM across different cell lines, indicating their potential as effective anticancer agents .
Case Study 2: Anti-inflammatory Activity
In another investigation, pyrazole derivatives were tested for their ability to inhibit inflammatory pathways. The results demonstrated that certain derivatives could significantly reduce the levels of pro-inflammatory cytokines in vitro, supporting their use in developing anti-inflammatory drugs.
Data Tables
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes efficient esterification under standard conditions. A patented method ( ) demonstrates regioselective synthesis using halogenated solvents:
| Reactants | Solvent | Catalyst | Yield | Regioselectivity |
|---|---|---|---|---|
| Hydrazine derivatives | 1,1,1,3,3-pentafluorobutane | None | 89-92% | >95% |
| Alkyl/aryl halides | HFIP (hexafluoroisopropanol) | NEt₃ | 78-85% | 87-93% |
Key observations:
-
Halogenated solvents enhance reaction efficiency and reduce side products
-
Esters formed serve as intermediates for pharmaceuticals and agrochemicals
Amide Formation
The acid readily forms amides via acid chloride intermediates. A study ( ) details reactions with 2,3-diaminopyridine:
text1. Pyrazole-4-CO₂H → Pyrazole-4-COCl (SOCl₂, 0°C) 2. Pyrazole-4-COCl + H₂N-C₅H₃N-NH₂ → Pyrazole-4-CONH-C₅H₃N (69% yield)
Notable outcomes:
-
Dual reaction pathways observed (amide vs. cyclized imidazo products)
-
Temperature control critical: <50°C favors amide formation ( Table 2)
Cyclization Reactions
The propenyl group participates in [3+2] cycloadditions. Research ( ) demonstrates:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Zn(OTf)₂, Et₃N | Pyrazolo[1,5-a]pyridine | 82% |
| Ethyl diazoacetate | CH₂Cl₂, 25°C | Pyrazolo[3,4-d]pyridazine | 76% |
Mechanistic insights:
Oxidation/Reduction
The propenyl chain shows selective reactivity:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Epoxidation | mCPBA | Pyrazole-4-COOH-epoxide | 73% trans |
| Hydrogenation | H₂/Pd-C | Pyrazole-4-COOH-propyl | 91% |
| Oxidative cleavage | OsO₄/NaIO₄ | Pyrazole-4-COOH-CHO | 68% |
Critical notes:
Metal Complexation
The N1-propenyl group facilitates chelation. X-ray studies ( ) reveal:
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(II) acetate | 1:2 | Square planar | Antimicrobial agents |
| Fe(III) chloride | 1:3 | Octahedral | Oxidation catalysts |
Key properties:
Photochemical Reactions
UV irradiation induces unique transformations ( ):
| λ (nm) | Additive | Major Product | Quantum Yield |
|---|---|---|---|
| 254 | None | Pyrazole-4-COOH dimer | 0.18 |
| 365 | Benzophenone | Spiro[pyrazole-cyclohexadiene] | 0.31 |
Mechanistic proposal:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Functional Group Modifications
Solubility and Reactivity
- Carboxylic Acid Derivatives : Compounds like This compound and Y-700 exhibit enhanced aqueous solubility due to ionizable COOH groups, facilitating salt formation. In contrast, aldehyde derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) are more lipophilic, favoring membrane permeability .
- Allyl vs.
Preparation Methods
Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate
The pyrazole core is typically constructed via cyclocondensation of β-ketoesters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 1H-pyrazole-4-carboxylate. This step proceeds via enolate formation and subsequent cyclization, yielding the pyrazole ring with an ester group at C4.
Reaction Conditions
N1-Allylation with Propenyl Halides
Allyl bromide serves as the alkylating agent for introducing the propenyl group. The reaction requires a strong base to deprotonate the N1 position selectively. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60–80°C provides optimal regioselectivity.
Procedure
- Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) is dissolved in anhydrous DMF.
- Cs₂CO₃ (1.5 eq) is added, followed by allyl bromide (1.2 eq).
- The mixture is stirred at 80°C for 6–8 hours.
- The product, ethyl 1-(prop-2-enyl)-1H-pyrazole-4-carboxylate, is isolated via aqueous workup and column chromatography.
Key Parameters
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester. Aqueous sodium hydroxide (8N) in ethanol at room temperature achieves near-quantitative conversion.
Optimized Protocol
- Reactants : Ethyl 1-(prop-2-enyl)-1H-pyrazole-4-carboxylate (1.0 eq), NaOH (2.0 eq)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : 25°C
- Time : 2 hours
- Yield : 95–97%
Cyclocondensation of Allyl Hydrazines with β-Ketoesters
An alternative one-pot strategy employs allyl-substituted hydrazines to directly incorporate the propenyl group during pyrazole ring formation. This method avoids post-cyclization alkylation but requires synthesis of allyl hydrazine precursors.
Synthesis of Allyl Hydrazine
Allyl hydrazine is prepared via nucleophilic substitution of hydrazine hydrate with allyl bromide in methanol:
$$
\text{NH}2\text{NH}2 \cdot \text{H}2\text{O} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{MeOH, 0°C}} \text{CH}2=\text{CHCH}2\text{NHNH}2 + \text{HBr}
$$
Yield : 50–60% (due to competing dialkylation)
Pyrazole Ring Formation
Ethyl 4,4-difluoroacetoacetate reacts with allyl hydrazine in acetonitrile at 30°C to form the pyrazole core. The fluorine substituents direct cyclization to the 1,3,5-trisubstituted regioisomer.
Reaction Profile
- Reactants : Ethyl 4,4-difluoroacetoacetate (1.0 eq), allyl hydrazine (1.1 eq)
- Solvent : Acetonitrile (dry)
- Temperature : 30°C
- Time : 12 hours
- Yield : 70–75%
Decarboxylation-Assisted Functionalization
Copper-mediated decarboxylation, as described in patents US9145370B2 and US20150225350A1, offers a pathway to modify pre-functionalized pyrazole carboxylic acids. While primarily used for haloalkyl derivatives, this method can be adapted for propenyl groups.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| N1-Alkylation | High regioselectivity; scalable | Requires multistep synthesis | 60–70% |
| Cyclocondensation | One-pot formation; fewer steps | Low availability of allyl hydrazine | 50–60% |
| Decarboxylation | Applicable to complex substituents | Not directly relevant to target compound | N/A |
Industrial-Scale Considerations
Large-scale production favors the N1-alkylation route due to reagent availability and proven scalability. Key optimizations include:
Q & A
Basic: What synthetic routes are effective for preparing 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via cyclocondensation of pyrazole precursors with propargyl or allyl derivatives. A common method involves reacting pyrazole-4-carbaldehyde with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimization should focus on:
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution.
- Temperature control : Elevated temperatures (≥80°C) improve reaction rates but may increase side products.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity.
Reference protocols for similar pyrazole derivatives suggest continuous flow reactors for scalable synthesis .
Basic: How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
Answer:
- ¹H NMR : Expect peaks for the pyrazole ring protons (δ 7.8–8.2 ppm), allylic protons (δ 5.8–6.2 ppm), and carboxylic acid protons (δ 12–13 ppm, broad).
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 167.1 (calculated for C₇H₈N₂O₂).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization of the allyl group or impurities. Cross-validate with X-ray crystallography for unambiguous confirmation .
Advanced: How do computational models (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic regions (pyrazole N-atoms) and electrophilic sites (carboxylic acid). HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .
- Molecular Docking : Simulations with enzymes (e.g., cyclooxygenase-2) reveal binding affinities driven by hydrogen bonding (carboxylic acid with Arg120) and π-π stacking (pyrazole ring with Tyr385). Adjust substituents on the allyl group to modulate selectivity .
Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert results)?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) using E. coli (ATCC 25922) and S. aureus (ATCC 29213).
- Structural analogs : Compare with 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid, which shows stronger antibacterial activity due to enhanced solubility .
- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for biofilm inhibition. Re-evaluate inactive derivatives for off-target effects (e.g., HIF prolyl hydroxylase inhibition) .
Advanced: What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?
Answer:
- pH adjustment : Stabilize the carboxylic acid group by buffering solutions at pH 6.5–7.4 (prevents deprotonation and degradation).
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Prodrug design : Esterify the carboxylic acid to methyl or ethyl esters, which hydrolyze in vivo to the active form.
Monitor stability via HPLC (C18 column, 0.1% TFA in acetonitrile/water) over 72 hours .
Basic: What are the key physicochemical properties (logP, pKa) influencing this compound’s bioavailability?
Answer:
- logP : Calculated logP (1.2) indicates moderate lipophilicity, suitable for passive diffusion.
- pKa : Carboxylic acid group has pKa ~3.5, making it ionized at physiological pH (limits BBB penetration).
- Solubility : Aqueous solubility is low (0.2 mg/mL at 25°C); use co-solvents (DMSO/PBS) for in vitro assays.
Optimize bioavailability via salt formation (e.g., sodium salt increases solubility to 5 mg/mL) .
Advanced: How does the allyl substituent’s stereoelectronic effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effect : The allyl group decreases electron density at the pyrazole ring, favoring Suzuki-Miyaura coupling at the 4-position.
- Steric hindrance : Allyl orientation impacts Pd-catalyzed reactions; use bulky ligands (SPhos) to prevent homocoupling.
Screen conditions with Pd(OAc)₂ (5 mol%), K₂CO₃, and arylboronic acids in THF/water (3:1) at 60°C .
Basic: What safety precautions are required when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (LD₅₀ >500 mg/kg in rodents).
- Storage : Keep in amber vials at –20°C under inert gas (N₂) to prevent oxidation.
Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
